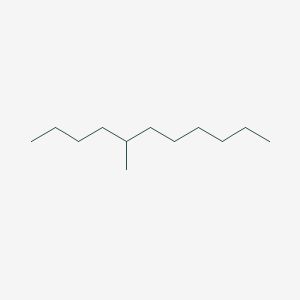
5-Methylundecane
Overview
Description
5-Methylundecane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, specifically a methyl-substituted undecane. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure, consisting of a chain of carbon atoms with hydrogen atoms attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylundecane can be achieved through various methods. One common approach involves the alkylation of undecane with a methylating agent. This process typically requires a catalyst, such as aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of appropriate precursors. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the precursor compound to this compound. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
5-Methylundecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, which can lead to the formation of more saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in this compound are replaced by other atoms or groups of atoms, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are often carried out in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is commonly used for reduction reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, typically in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methylundecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Medicine: Research is ongoing to investigate its potential as a bioactive compound with therapeutic properties.
Industry: It is used as a solvent and in the formulation of specialty chemicals and lubricants.
Mechanism of Action
The mechanism of action of 5-Methylundecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical reactions through its hydrophobic interactions and structural properties.
Comparison with Similar Compounds
Similar Compounds
Undecane: A straight-chain alkane with the formula C₁₁H₂₄.
2-Methylundecane: A branched alkane with a methyl group attached to the second carbon atom.
3-Methylundecane: A branched alkane with a methyl group attached to the third carbon atom.
Uniqueness
5-Methylundecane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This distinct structure can also affect its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-8-9-11-12(3)10-7-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNVKABFWNUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015959 | |
| Record name | 5-methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-70-8 | |
| Record name | 5-Methylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylundecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane, 5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5-methylundecane in energy research?
A1: this compound exhibits potential as a blending component in the development of high-density renewable diesel and jet fuels. [] This application stems from its ability to enhance the fuel's density and volumetric net heat of combustion while maintaining desirable viscosity and cetane number when blended with other fuel components like sesquiterpenes. []
Q2: Can you elaborate on the role of this compound in fuel blending and its impact on fuel properties?
A2: Research suggests that blending this compound with multicyclic sesquiterpanes, which contribute to high density and volumetric net heat of combustion, results in a fuel blend with improved properties. [] Specifically, a blend containing 35% this compound and 65% sesquiterpanes achieved a cetane number of 45.7, a density of 0.853 g/mL, and a volumetric net heat of combustion of 134.0 thousand British thermal units per gallon. [] Increasing the this compound content to 60% yielded a jet fuel surrogate with desirable properties, including a cetane number of 57.0, a density of 0.806 g/mL, a kinematic viscosity of 8.3 mm2/s at -20°C, and a net heat of combustion of 124.6 thousand British thermal units per gallon. []
Q3: Have any studies investigated the presence of this compound in plant extracts?
A3: Yes, several studies have identified this compound as a constituent of essential oils extracted from various plant species. For example, it was found as a major component in the essential oil of Buddleja asiatica (10.62%) and Buddleja davidii (13.67%). [] Additionally, it has been detected in the ethyl acetate fraction of Vernonia calvoana, [] and in Stevia rebaudiana Bertoni leaves subjected to different drying techniques. []
Q4: What is the significance of identifying this compound in plant-derived essential oils?
A4: The presence of this compound in essential oils contributes to the overall chemical profile of the plant extract, potentially influencing its aroma and biological properties. Further research is needed to understand the specific roles and potential applications of this compound derived from these natural sources.
Q5: How can this compound be synthesized?
A5: One method to synthesize this compound involves the direct dimerization of 1-hexene using ionizing radiation like high-energy electrons or γ-rays. [] This process primarily yields low-molecular-weight polymers, with the dimeric fraction consisting mainly of monoolefins and smaller amounts of diolefins, paraffins, and cyclic compounds. Hydrogenation of this dimeric fraction produces a mixture of n-dodecane (45%) and this compound (35%). []
Q6: Are there alternative synthetic routes to obtain derivatives of this compound?
A6: Yes, researchers have developed a method to synthesize thio-derivatives of 1-hexene vinylidene dimer, which can be further modified to obtain this compound derivatives. [] This approach utilizes a hydroalumination reaction followed by the substitution of the organoaluminum function with sulfur using thiourea or dimethyl disulfide. [] This reaction sequence leads to the formation of anti-Markovnikov products like 2-butyloctane-1-thiol or 5-(methylsulfanylmethyl)undecane in moderate yields. []
Q7: Can you provide the structural characterization of this compound?
A7:
Q8: Are there analytical methods for detecting and quantifying this compound?
A8: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in various samples, including plant extracts and fuel blends. [, , , ] This method separates the components of a complex mixture based on their volatility and then utilizes mass spectrometry to provide structural information and enable quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


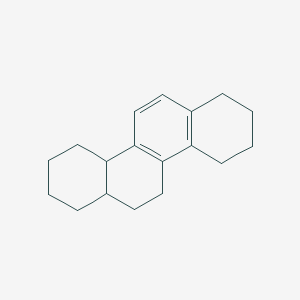
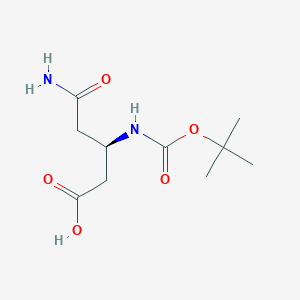
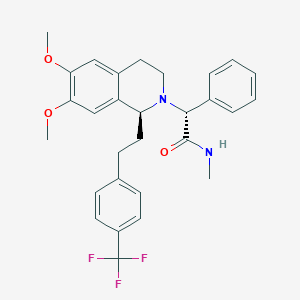
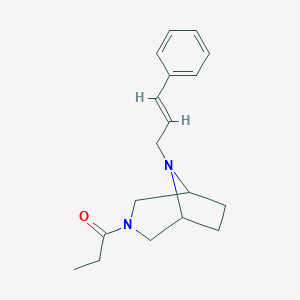
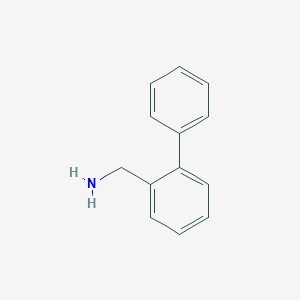
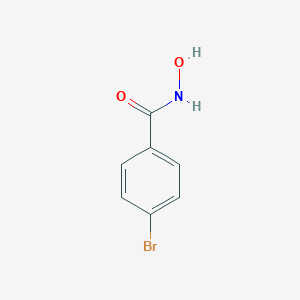
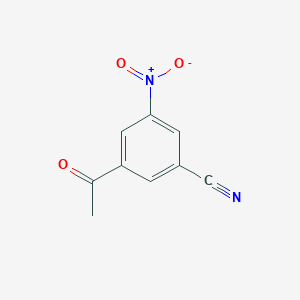
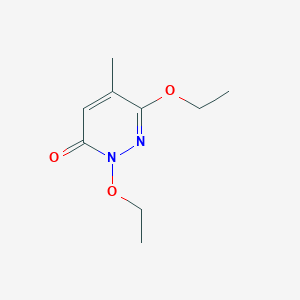
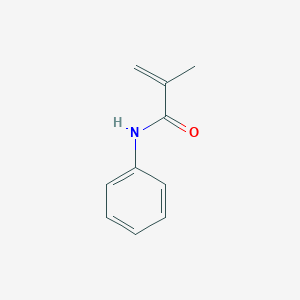
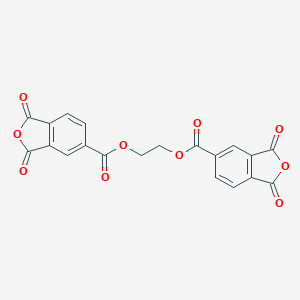
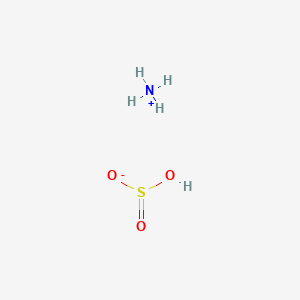
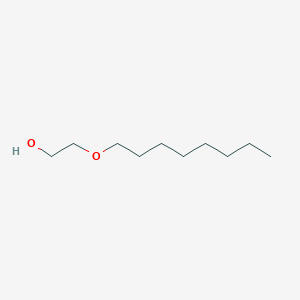
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
